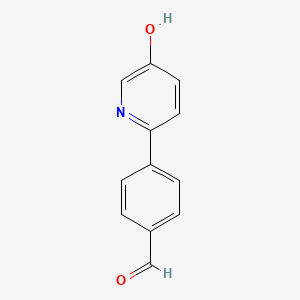

4-(5-Hydroxypyridin-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-hydroxypyridin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXYVPADRQMHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692438 | |

| Record name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-26-2 | |

| Record name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 5 Hydroxypyridin 2 Yl Benzaldehyde and Its Analogs

Direct Synthetic Routes to the 4-(5-Hydroxypyridin-2-yl)benzaldehyde Core Structure

Direct synthesis of the this compound core structure is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods form the central carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings in a single, high-yielding step. The Suzuki-Miyaura and Stille couplings are the most prominent and versatile of these reactions. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a favored method due to the operational simplicity and the relatively low toxicity of the boron-based reagents. wikipedia.orglibretexts.org The primary strategy involves the reaction of a pyridine-based nucleophile with a benzaldehyde-based electrophile, or vice versa. The most common approach couples a halo-hydroxypyridine with a formylphenylboronic acid.

A typical reaction scheme is as follows:

Reactants : 2-Bromo-5-hydroxypyridine (B120221) and 4-formylphenylboronic acid.

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Ligand : Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized Buchwald-Hartwig ligands are crucial for catalyst stability and activity. organic-chemistry.org

Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. organic-chemistry.org

Solvent : Anhydrous solvents like dioxane, toluene (B28343), or dimethylformamide (DMF) are commonly used. wikipedia.org

The Stille coupling offers an alternative, utilizing an organotin reagent. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The strategy would involve coupling a stannylated pyridine, such as 2-(tributylstannyl)-5-hydroxypyridine, with 4-bromobenzaldehyde (B125591). While effective, the high toxicity of organotin compounds has led to a preference for the Suzuki coupling in many applications. libretexts.orglibretexts.org

| Direct Coupling Strategy | Pyridine Partner | Benzaldehyde (B42025) Partner | Typical Catalyst | Key Advantages |

| Suzuki-Miyaura Coupling | 2-Bromo-5-hydroxypyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Low toxicity of reagents, mild conditions. wikipedia.org |

| Suzuki-Miyaura Coupling | 5-Hydroxypyridine-2-boronic acid | 4-Bromobenzaldehyde | Pd(OAc)₂ / SPhos | Allows for different precursor availability. |

| Stille Coupling | 2-(Tributylstannyl)-5-hydroxypyridine | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | High functional group tolerance. libretexts.orgorgsyn.org |

Precursor Design and Synthesis for Convergent Strategies

A convergent synthesis, where the two primary fragments of the molecule are prepared separately and then joined, is the most logical approach for this compound. This strategy allows for flexibility and the independent optimization of the synthesis for each moiety.

The synthesis of appropriately functionalized 5-hydroxypyridine derivatives is critical. The most useful precursors are 2-halo-5-hydroxypyridines for use as electrophiles or 5-hydroxypyridine-2-boronic acids for use as nucleophiles in cross-coupling reactions.

2-Bromo-5-hydroxypyridine : This key intermediate can be synthesized from commercially available starting materials. nbinno.com One common route involves the demethylation of 5-bromo-2-methoxypyridine (B44785) using a strong acid like hydrobromic or hydrochloric acid. chemicalbook.com Another approach starts from 2-amino-5-bromopyridine, which can be converted to the hydroxypyridine via a diazotization reaction followed by hydrolysis. The amino group itself can be protected before subsequent reactions. asianpubs.orgresearchgate.netgoogle.com

5-Hydroxypyridine-2-boronic acid : The synthesis of this nucleophilic partner is more complex. It can be prepared from 2-bromo-5-hydroxypyridine (with the hydroxyl group often protected as a methoxy (B1213986) or benzyloxy ether) via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080), such as triisopropyl borate, and subsequent acidic workup. Developing stable boronic acid derivatives of pyridines can be challenging, and often the corresponding pinacol (B44631) esters are prepared for improved stability. nih.gov

| Pyridine Precursor | Starting Material | Key Reagents | Purpose |

| 2-Bromo-5-hydroxypyridine | 5-Bromo-2-methoxypyridine | HBr or HCl | Demethylation |

| 2-Bromo-5-hydroxypyridine | 2-Amino-5-bromopyridine | NaNO₂, H₂SO₄, H₂O | Diazotization/Hydrolysis |

| 5-Hydroxypyridine-2-boronic acid pinacol ester | 2-Bromo-5-(benzyloxy)pyridine | 1. n-BuLi, 2. Isopropoxyboronic acid pinacol ester | Borylation |

The benzaldehyde portion also requires functionalization for cross-coupling. The two main precursors are 4-bromobenzaldehyde (electrophile) and 4-formylphenylboronic acid (nucleophile).

4-Bromobenzaldehyde : This is a commercially available reagent, making it a convenient starting point for couplings with pyridine boronic acids.

4-Formylphenylboronic acid : This compound is a widely used building block. chemicalbook.comorganoborons.com Its synthesis typically starts from 4-bromobenzaldehyde. The aldehyde group must first be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol) to prevent it from reacting with the organometallic intermediates. The resulting bromo-acetal is then converted to a Grignard or organolithium reagent, which is subsequently reacted with a trialkyl borate. wikipedia.org Acidic workup simultaneously hydrolyzes the borate ester and deprotects the acetal to yield the final product. wikipedia.orggoogle.com

An alternative to pre-functionalized precursors is the late-stage introduction of the aldehyde. In this strategy, a biaryl compound like 2-(4-methylphenyl)-5-hydroxypyridine could be synthesized first, followed by oxidation of the methyl group to an aldehyde using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or selenium dioxide (SeO₂).

Catalytic Approaches in the Synthesis of this compound and Related Heterocycles

The success of the synthesis hinges on the choice of catalyst. Palladium-based catalysts are overwhelmingly the most common for the required cross-coupling reactions. mdpi.com The challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalytic activity. acs.org

To overcome this, specialized ligands are employed. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are highly effective. organic-chemistry.org These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary for the initial oxidative addition step of the catalytic cycle. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions. acs.org

The choice of palladium precursor is also important. While simple salts like Pd(OAc)₂ are common, pre-catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladacycles are often used to ensure the efficient generation of the active Pd(0) catalyst. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules is of increasing importance. For the synthesis of this compound, several green strategies can be implemented, particularly in the cross-coupling step.

Solvent Selection : Traditional solvents like toluene and dioxane can be replaced with more environmentally benign alternatives. inovatus.es Green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems (e.g., water/ethanol mixtures) have been successfully used for Suzuki-Miyaura reactions. chemrxiv.orgnih.gov

Energy Efficiency : Microwave-assisted synthesis has proven to be a powerful tool for accelerating cross-coupling reactions. beilstein-journals.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of side products. acs.orgorganic-chemistry.orgmdpi.com

Catalyst Improvement : Developing more robust and recyclable catalysts is a key green objective. inovatus.es This can involve using heterogeneous catalysts where the palladium is supported on materials like charcoal, polymers, or magnetic nanoparticles, allowing for easy separation and reuse. mdpi.com Reducing catalyst loading to parts-per-million (ppm) levels also minimizes waste and cost. acs.org One-pot procedures, where a borylation reaction is immediately followed by a Suzuki coupling in the same vessel, enhance process efficiency and reduce waste from intermediate purification steps. rsc.org

High-Throughput Synthesis and Automation in Compound Discovery

The synthetic routes to this compound, particularly those based on convergent cross-coupling, are highly amenable to high-throughput and automated synthesis. nih.govwhiterose.ac.uk This is crucial in drug discovery for the rapid generation of compound libraries where analogs of the core structure are created by varying the substitution on either the pyridine or the benzaldehyde ring.

Automated synthesis platforms can perform parallel reactions in well-plate formats. nih.gov By using a common precursor (e.g., 5-hydroxypyridine-2-boronic acid) and reacting it with an array of different substituted aryl halides, a library of analogs can be quickly produced. Similarly, a single aryl precursor like 4-formylphenylboronic acid can be coupled with a diverse set of functionalized pyridyl halides. researchgate.net

Flow chemistry, especially when combined with microwave reactors, offers another avenue for automation and scaling up syntheses. beilstein-journals.org In a flow system, reagents are continuously pumped and mixed, reacting as they pass through a heated or irradiated zone. This allows for precise control over reaction parameters and can lead to higher consistency and yield compared to batch processing. nih.gov

Structural Elucidation and Conformational Analysis in Research Studies

Spectroscopic Methodologies for Structural Characterization

Spectroscopy is a fundamental tool for probing the molecular structure of compounds in various states. For 4-(5-Hydroxypyridin-2-yl)benzaldehyde, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) is crucial for a comprehensive characterization.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aldehydic proton is expected to appear as a distinct singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde (B42025) and hydroxypyridine rings would exhibit complex splitting patterns in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton to its exact position on the rings. The phenolic hydroxyl proton may appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found significantly downfield, generally above 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range. The carbon bearing the hydroxyl group on the pyridine (B92270) ring would be shifted further downfield compared to other ring carbons due to the electronegativity of the oxygen atom.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.1 (singlet) | > 190 |

| Phenolic (-OH) | Variable (broad singlet) | - |

| Aromatic (C-H) | 7.0 - 8.5 (multiplets) | 110 - 160 |

Note: These are predicted ranges. Actual experimental values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the aldehyde C=O stretch, typically in the region of 1690-1715 cm⁻¹. A broad absorption band in the 3200-3600 cm⁻¹ range would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The presence of two aromatic rings linked together suggests that this compound will absorb ultraviolet light, promoting electrons from lower to higher energy orbitals. The spectrum is expected to display absorption bands corresponding to π → π* transitions associated with the conjugated aromatic system. The exact wavelength of maximum absorbance (λmax) and the intensity of the absorption are influenced by the extent of conjugation and the presence of auxochromic groups like the hydroxyl and aldehyde functions.

Mass Spectrometric Approaches for Molecular Mass Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉NO₂), the expected exact molecular weight is approximately 199.0633 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this value, thereby validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments that are formed upon ionization.

X-ray Crystallography for Solid-State Structural Determination

Interactive Data Table: Key Structural Parameters from Hypothetical X-ray Crystallography

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements. | e.g., P2₁/c |

| Dihedral Angle | Angle between the pyridine and benzene (B151609) rings. | Defines molecular twist. |

| Bond Lengths | e.g., C=O, C-O, C-C, C=N | Confirms bonding character. |

| Hydrogen Bonding | Intermolecular O-H···N or O-H···O distances. | Reveals solid-state packing. |

Note: This table represents the type of data obtained from an X-ray crystallography study; specific values are not available without experimental results.

Tautomeric Equilibria and Intramolecular Interactions within this compound Systems

The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism. Specifically, this compound could potentially exist in equilibrium with its keto tautomer, a pyridone form.

Phenol-Keto Tautomerism: The equilibrium between the hydroxy (phenol) form and the keto (pyridone) form is a key aspect of its chemistry. While the aromatic hydroxy form is often more stable, the position of this equilibrium can be influenced by the solvent polarity and the solid-state packing environment. Spectroscopic techniques, particularly NMR and IR, can be used to investigate the presence and relative populations of these tautomers in different conditions. For instance, the presence of a C=O stretch for the pyridone in the IR spectrum alongside the aldehyde C=O would suggest the existence of the keto tautomer.

Intramolecular interactions, such as a potential hydrogen bond between the pyridyl nitrogen and the aldehydic proton or between the hydroxyl group and the nitrogen, could influence the molecule's preferred conformation. Such interactions can lock the molecule into a more planar conformation, which would have implications for its electronic properties and reactivity. Detailed computational studies, in conjunction with experimental data, are often employed to explore these subtle but significant structural features.

Experimental Probes for Tautomerism

The tautomeric equilibrium between the hydroxy and pyridone forms of this compound can be investigated using various spectroscopic techniques. These methods provide insights into the predominant tautomeric form in different states (solid, solution) and solvent environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the pyridine ring are particularly sensitive to the tautomeric state. For instance, the chemical shift of the proton attached to the nitrogen atom and the carbon bearing the oxygen atom would differ significantly between the hydroxy and pyridone forms. In the hydroxy form, a broad signal for the hydroxyl proton would be observed, while in the pyridone form, a signal for the N-H proton would be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the tautomers are expected to be different. The pyridone form is often more conjugated and thus typically exhibits a longer wavelength absorption maximum compared to the hydroxypyridine form. By comparing the UV-Vis spectrum of this compound with that of model compounds where the tautomerism is "locked" (e.g., by replacing the hydroxyl group with a methoxy (B1213986) group or the N-H with an N-methyl group), the position of the tautomeric equilibrium can be estimated. The investigation of substituted 2-hydroxypyridines has demonstrated the utility of UV/Vis spectroscopy in quantitatively determining the amounts of the two tautomeric forms in various solvents.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide evidence for the presence of specific functional groups. The hydroxy form will show a characteristic O-H stretching vibration, while the pyridone form will exhibit a C=O stretching vibration. The positions of these bands can be influenced by intermolecular hydrogen bonding.

X-ray Crystallography: In the solid state, X-ray diffraction analysis can unambiguously determine the molecular structure, including the positions of hydrogen atoms, thus confirming the predominant tautomeric form. Studies on related compounds like 2-hydroxy-5-nitropyridine (B147068) have shown that the oxo-form is present in the solid state.

A hypothetical representation of expected spectroscopic data for the two tautomers is presented in the table below.

| Spectroscopic Technique | Hydroxy Tautomer | Pyridone Tautomer |

| ¹H NMR | Broad -OH signal | N-H signal |

| ¹³C NMR | C-O signal ~155-165 ppm | C=O signal ~170-180 ppm |

| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |

| IR (cm⁻¹) | ~3400-3600 (O-H stretch) | ~1650-1670 (C=O stretch) |

Theoretical Descriptions of Tautomeric Forms

Computational chemistry provides valuable insights into the relative stabilities and properties of the tautomers of this compound. Quantum chemical calculations can be employed to model the geometric and electronic structures of the different forms.

Density Functional Theory (DFT) and Ab Initio Methods: These computational methods are widely used to calculate the energies of the tautomers and the transition state for their interconversion. By comparing the calculated energies, the more stable tautomer in the gas phase can be predicted. The choice of the functional and basis set is crucial for obtaining accurate results. For similar systems like 2-hydroxypyridine, computational studies have been conducted to investigate the thermodynamics and kinetics of tautomerization. nih.gov

Solvent Effects: The relative stability of the tautomers can be significantly influenced by the solvent. The pyridone tautomer is typically more polar than the hydroxy form and is therefore stabilized to a greater extent by polar solvents. Computational models, such as the Polarizable Continuum Model (PCM), can be used to account for the effect of the solvent on the tautomeric equilibrium. Research on 5-(4-fluorophenyl)-2-hydroxypyridine has utilized such models to calculate the stability of isomers in different solvents. nih.gov

The following table summarizes the kind of information that can be obtained from theoretical calculations for the tautomers of this compound.

| Calculated Property | Hydroxy Tautomer | Pyridone Tautomer |

| Relative Energy (gas phase) | Lower | Higher |

| Relative Energy (polar solvent) | Higher | Lower |

| Dipole Moment | Lower | Higher |

| Key Bond Lengths | C-O single bond | C=O double bond |

| C-N aromatic bond | C-N single bond |

Computational and Theoretical Investigations of 4 5 Hydroxypyridin 2 Yl Benzaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT) Analyses

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to determine the optimized geometry and electronic characteristics of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311G++(d,p), to solve the Schrödinger equation computationally. nih.govnih.gov These calculations provide a detailed picture of the molecule's structure at the atomic level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, while the LUMO would likely be distributed over the benzaldehyde (B42025) moiety, which contains the electron-withdrawing aldehyde group. This distribution dictates how the molecule interacts with other chemical species. Quantum chemical calculations can precisely determine the energies of these orbitals. nih.govrsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table illustrates the kind of data generated from DFT calculations for FMO analysis. The values are representative for similar aromatic aldehydes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 | Energy of the highest orbital containing electrons; relates to electron-donating ability. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.10 | Energy of the lowest orbital without electrons; relates to electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.15 | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

Reactivity Predictions and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, which are invaluable for predicting its reactive sites. nih.gov The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the nitrogen atom of the pyridine (B92270) ring, identifying these as nucleophilic centers. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the carbon atom of the aldehyde group would likely show positive potential (blue), marking them as electrophilic sites. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting reaction mechanisms.

Molecular Dynamics (MD) Simulations to Probe Conformational Landscape and Interactions

While DFT calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, an MD simulation would typically place the molecule in a simulated box of water to mimic physiological conditions. Over the course of the simulation (often lasting nanoseconds to microseconds), various parameters are analyzed to understand its stability and flexibility. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time compared to a reference structure, indicating the stability of its conformation.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule.

Radius of Gyration (Rg): This metric describes the compactness of the molecule over time.

MD simulations can also reveal how the molecule interacts with solvent molecules, for instance, by analyzing the formation and lifetime of hydrogen bonds with water. researchgate.net This provides a dynamic picture of the molecule's behavior that is essential for understanding its biological activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein or enzyme. openmedicinalchemistryjournal.comsemanticscholar.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

In a typical docking study involving this compound, the compound would be docked into the active site of a specific protein target. The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the binding free energy. A lower binding energy score generally indicates a more stable and favorable interaction. openmedicinalchemistryjournal.com

The results of a docking simulation can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For instance, the hydroxyl group and pyridine nitrogen of the compound are likely candidates for forming hydrogen bonds, which are crucial for strong binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

This table shows example data from a molecular docking study, highlighting the binding affinity and key interactions with amino acid residues in a protein's active site.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase XYZ (Active Site) | -8.5 | Lys72, Glu91, Leu134 | Hydrogen bond with Lys72 (hydroxyl group), π-π stacking with Phe145 (pyridine ring) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and effective molecules. sigmaaldrich.com

The process of building a QSAR model for derivatives of this compound would involve:

Data Collection: A dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the dataset.

Model Generation: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation methods. A robust model will have high values for statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov

The resulting QSAR model can provide insights into which structural features are most important for the desired biological activity, helping to prioritize the synthesis of new derivatives.

In Silico Prediction of Compound Behavior and Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models provide a rapid and cost-effective way to evaluate the "drug-likeness" of a molecule before it is synthesized. tandfonline.comresearchgate.net

For this compound, various computational tools can predict key properties. nih.gov These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. Predicted properties typically include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.

Toxicity: Early assessment of potential risks such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

Table 3: Representative In Silico ADMET Predictions for this compound

This table provides an example of predicted ADMET properties for the compound, which are essential for evaluating its drug-like potential.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |

| Human Intestinal Absorption (HIA) | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Low/Moderate | Indicates potential to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low Risk | Indicates a lower potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Suggests a low risk of being carcinogenic. |

Design and Exploration of Derivatives of 4 5 Hydroxypyridin 2 Yl Benzaldehyde

Modification at the Benzaldehyde (B42025) Moiety

The aldehyde functional group is a cornerstone of organic synthesis, amenable to a plethora of chemical reactions. Modifications at this site can profoundly influence the electronic and steric properties of the entire molecule.

One of the most fundamental transformations of the aldehyde group is its oxidation to a carboxylic acid or its reduction to an alcohol. Strong oxidizing agents can convert the benzaldehyde to the corresponding benzoic acid, which can then undergo esterification or amidation. Conversely, reduction of the aldehyde yields a benzyl (B1604629) alcohol, a versatile intermediate for further functionalization, such as etherification or esterification. The Rosenmund reduction or the Stephen reaction, which reduces nitriles to aldehydes, can be conceptually reversed to consider the aldehyde as a precursor to other functionalities. ncert.nic.in

The aldehyde's electrophilic carbon is a prime target for nucleophilic addition reactions. ncert.nic.in Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form secondary alcohols. These reactions significantly expand the molecular complexity by introducing new carbon-carbon bonds. A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes, which could be adapted for this scaffold. rug.nlacs.orgresearchgate.net This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde, allowing for subsequent cross-coupling with organometallic reagents. rug.nlacs.orgresearchgate.net

Furthermore, the aldehyde can participate in various condensation reactions. For instance, the Wittig reaction allows for the conversion of the carbonyl group into an alkene, providing a route to stilbene-like derivatives. Similarly, the Horner-Wadsworth-Emmons reaction offers another pathway to olefinic products.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | KMnO4, K2Cr2O7 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Nucleophilic Addition | Grignard reagents, Organolithium reagents | Secondary Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | α,β-Unsaturated system |

Functionalization of the Hydroxypyridine Scaffold

The hydroxypyridine ring is another key site for derivatization, with both the hydroxyl group and the pyridine (B92270) ring itself offering handles for chemical modification.

The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity. For instance, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups.

The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution, although the electron-deficient nature of the pyridine ring generally favors nucleophilic attack or reactions on a pre-functionalized ring. Halogenation of the pyridine ring, for example, would provide a substrate for various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are powerful tools for introducing new aryl, heteroaryl, or alkynyl groups at halogenated positions on the pyridine ring. acs.orgwikipedia.orgnanochemres.orgnih.govresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups.

Late-stage functionalization strategies, often employed in peptide synthesis, can provide inspiration for modifying the hydroxypyridine scaffold. nih.gov These methods allow for the introduction of diverse functionalities in the final steps of a synthetic sequence.

| Functionalization Site | Reaction Type | Reagents/Conditions | Introduced Group |

| Hydroxyl Group | Alkylation (Williamson Ether Synthesis) | Alkyl halide, base | Alkoxy group |

| Hydroxyl Group | Acylation | Acyl chloride or anhydride, base | Ester group |

| Pyridine Ring (pre-halogenated) | Suzuki Coupling | Boronic acid, Pd catalyst, base | Aryl/Heteroaryl group |

| Pyridine Ring (pre-halogenated) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

Linker Chemistry and Conjugation Strategies

The ability to conjugate 4-(5-Hydroxypyridin-2-yl)benzaldehyde to other molecules, such as biomolecules or solid supports, is crucial for many of its potential applications. This is achieved through the use of chemical linkers and specific conjugation strategies.

The aldehyde group is a particularly useful handle for bioconjugation. It can react with primary amines to form Schiff bases, which can be further reduced to stable secondary amines. A more common strategy involves the reaction of the aldehyde with hydrazides or aminooxy compounds to form stable hydrazones and oximes, respectively. wikipedia.orgyoutube.com These reactions are often chemoselective and can be performed under mild, aqueous conditions, making them suitable for conjugating to sensitive biomolecules like proteins and peptides. nih.govnih.gov

The hydroxyl group on the pyridine ring can also be exploited for conjugation. After activation, for example as a succinimidyl carbonate, it can react with amines. Alternatively, it can be used as an anchor point to attach a linker with a terminal functional group amenable to conjugation, such as a carboxylic acid or an azide.

Peptide coupling reagents are instrumental in forming amide bonds between a carboxylic acid-functionalized derivative of the core molecule and a primary or secondary amine on a target molecule. peptide.comtandfonline.comresearchgate.net Reagents like BOP and PyBOP are effective in mediating these couplings. peptide.com

| Conjugation Site | Linkage Type | Reacts With | Key Reagents/Conditions |

| Aldehyde | Hydrazone | Hydrazides | Mild acidic or neutral pH |

| Aldehyde | Oxime | Aminooxy compounds | Mild acidic or neutral pH |

| Aldehyde | Secondary Amine (via Schiff Base) | Primary amines, followed by reduction | NaBH3CN, NaBH(OAc)3 |

| Hydroxyl Group (activated) | Carbamate (B1207046) | Amines | Phosgene derivatives, isocyanates |

| Carboxylic Acid (derivative) | Amide | Amines | Peptide coupling reagents (e.g., BOP, PyBOP) |

Heterocyclic Ring Annulation and Fusion Derivatives

Fusing a new heterocyclic ring onto the existing pyridine scaffold can lead to the creation of novel, rigid, and polycyclic systems with distinct chemical and biological properties. A variety of synthetic strategies can be employed for this purpose.

One approach involves the synthesis of thiazolo[4,5-b]pyridines. nih.govresearchgate.net This can be achieved by first introducing an amino group and a vicinal thiol group onto the pyridine ring, followed by cyclization with a suitable one-carbon synthon.

The synthesis of fused imidazo[1,2-a]pyridine (B132010) derivatives is another possibility. rsc.org These can be prepared through cascade reactions of 2-aminopyridine (B139424) derivatives.

Quinoline (B57606) derivatives can be synthesized through several classic named reactions. iipseries.org The Doebner-von Miller reaction, for instance, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.govmdpi.com The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov While these methods typically build the quinoline from simpler precursors, the principles can be adapted to construct a quinoline ring fused to the existing pyridine moiety, or to use the core molecule as a building block in such a synthesis. For example, a three-component deaminative coupling method has been devised to synthesize substituted quinolines from anilines, benzaldehydes, and amines. rsc.org Furthermore, functionalized fused pyridine derivatives can be synthesized through multi-component reactions or intramolecular cyclizations. acs.orgacs.orgnih.gov

| Fused Heterocycle | General Synthetic Strategy | Typical Precursors |

| Thiazolo[4,5-b]pyridine | Cyclization of a 2,3-disubstituted pyridine | 2-Amino-3-mercaptopyridine and a carboxylic acid derivative |

| Imidazo[1,2-a]pyridine | Condensation and cyclization | 2-Aminopyridine and an α-haloketone |

| Quinoline | Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound |

| Quinoline | Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, active methylene compound |

| Fused Pyridines | Multi-component Reactions | Varies depending on the desired ring system |

Schiff Base Derivatives and Hydrazone Formation

The reaction of the aldehyde group of this compound with primary amines or hydrazines is a straightforward and efficient method for generating a diverse library of derivatives.

Schiff bases, or imines, are formed through the condensation of the aldehyde with a primary amine, typically under reflux conditions. ekb.egscispace.comosi.lvresearchgate.net This reaction is reversible and is often driven to completion by the removal of water. A wide variety of anilines and other primary amines can be used, leading to a diverse range of N-substituted imine derivatives. ekb.eg

Hydrazones are formed from the reaction of the aldehyde with a hydrazine (B178648) or a hydrazide. wikipedia.org This reaction is generally rapid and proceeds under mild conditions, often in a protic solvent like ethanol. orientjchem.orgnih.gov The use of substituted hydrazines and hydrazides allows for the introduction of a wide array of functional groups. For example, isonicotinic hydrazide can be used to introduce an additional pyridine ring. nih.gov The formation of hydrazones is a common strategy in medicinal chemistry to create compounds with a broad spectrum of biological activities. mdpi.com Lewis acids, such as CeCl3·7H2O, can be used to catalyze hydrazone formation. mdpi.com Intramolecular catalysis can also accelerate hydrazone formation, for example, through a strategically placed ortho-phosphate (B1173645) group on the aldehyde, which could be a consideration in further derivatization. nih.gov

| Derivative Type | Reactant | General Reaction Conditions | Key Structural Feature |

| Schiff Base (Imine) | Primary Amine (e.g., substituted aniline) | Reflux in a suitable solvent (e.g., ethanol) | C=N-R |

| Hydrazone | Hydrazine or Hydrazide | Stirring at room temperature or gentle heating in a protic solvent | C=N-NH-R |

Research Applications of 4 5 Hydroxypyridin 2 Yl Benzaldehyde and Its Derivatives

Medicinal Chemistry and Biological Activity Investigations (focused on mechanisms and in vitro studies)

Exploration of Enzyme Inhibition Mechanisms (e.g., Tyrosinase, Acetylcholinesterase)

Derivatives of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, particularly those containing the hydroxypyridinone (HOPO) scaffold, have been extensively studied as enzyme inhibitors. Their mechanism of action is often linked to the chelation of metal cofactors essential for enzymatic activity.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) synthesis. nih.gov Its overactivity can lead to hyperpigmentation disorders. Hydroxypyridinone derivatives have emerged as potent tyrosinase inhibitors, primarily due to their ability to chelate the copper ions within the enzyme's active site. nih.gov This interaction blocks the substrate from binding and halts the catalytic process. Studies on chalcone-hydroxypyridone hybrids and oxime ether derivatives of hydroxypyridone have demonstrated significant inhibition of both the monophenolase and diphenolase activities of tyrosinase. nih.gov The lipophilicity of these derivatives also plays a crucial role, as increased lipophilicity can enhance their ability to access the hydrophobic pocket of the tyrosinase active site, thereby improving inhibitory potential. nih.gov Kinetic studies have revealed that some hydroxypyridinone derivatives act as competitive inhibitors. nih.gov

Below is a table summarizing the tyrosinase inhibitory activity of selected hydroxypyridinone derivatives.

| Compound Type | Target Activity | IC50 (µM) | Reference |

| Chalcone-Hydroxypyridone Hybrid (119) | Monophenolase | 2.25 | nih.gov |

| Chalcone-Hydroxypyridone Hybrid (119) | Diphenolase | 11.70 | nih.gov |

| Chalcone-Hydroxypyridone Hybrid (116) | Monophenolase | 3.07 | nih.gov |

| Chalcone-Hydroxypyridone Hybrid (129) | Monophenolase | 2.75 | nih.gov |

| Benzo hydrazide-Hydroxypyridinone (6i) | Tyrosinase | 25.29 | nih.gov |

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov The hydroxypyridinone scaffold has been explored for its potential in designing AChE inhibitors. nih.govebi.ac.uk Computational docking and in vitro screening have been used to identify promising candidates. nih.gov Transforming the hydroxyl group of the hydroxypyridinone ring into an N,N-dimethylcarbamate group has been shown to improve AChE inhibitory activity. nih.govebi.ac.uk Further development of HOPO-carbamate derivatives, where a linker is placed between the HOPO ring and the carbamate (B1207046) moiety, has led to compounds with enhanced binding affinity for AChE. nih.gov These multifunctional compounds are designed to interact with both the catalytic and peripheral anionic sites of the enzyme. mdpi.com

Modulators of Protein Aggregation (e.g., Beta-Amyloid)

The aggregation of the beta-amyloid (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov This process is known to be influenced by the presence of metal ions, particularly iron, copper, and zinc. Benzamide-hydroxypyridinone hybrids have been investigated as multifunctional agents for Alzheimer's disease, with a mechanism that includes the modulation of Aβ aggregation. nih.gov

The primary mechanism by which these derivatives inhibit Aβ aggregation is through their strong iron-chelating properties. nih.gov Elevated iron levels can promote Aβ aggregation and the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. nih.gov By sequestering excess iron ions, hydroxypyridinone-based compounds can prevent these pathological processes. This chelation ability disrupts the metal-ion-induced aggregation of Aβ peptides, representing a promising therapeutic strategy. nih.govnih.gov

Investigation of Antioxidant Mechanisms and Radical Scavenging Properties

Reactive oxygen species (ROS) are byproducts of cellular metabolism that can cause oxidative damage to biomolecules like DNA, lipids, and proteins. nih.gov Derivatives containing the 5-hydroxypyridin-4-one moiety exhibit significant antioxidant and radical scavenging properties. nih.gov

The antioxidant mechanism of these compounds is twofold. Firstly, the tautomerism in the hydroxypyridinone ring results in a catechol-like structure, which provides potent radical scavenging abilities. nih.govnih.gov Secondly, their ability to chelate redox-active metal ions like Fe²⁺ and Fe³⁺ prevents the Fenton reaction, a major source of highly reactive hydroxyl radicals in the body. nih.govnih.gov

The radical scavenging activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In this assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.gov Studies on various 5-hydroxypyridin-4-one derivatives have demonstrated their capacity to effectively scavenge DPPH radicals. nih.gov

Analysis of Antimicrobial Mechanisms against Bacterial and Fungal Strains

Benzaldehyde (B42025) and its derivatives are recognized as environmentally safe antimicrobial agents with a broad spectrum of activity against bacteria and fungi. ebi.ac.uk The antimicrobial mechanism of hydroxybenzaldehydes is similar to that of phenols. ebi.ac.uk These compounds interact with the surface of the microbial cell, leading to the disintegration of the cell membrane. ebi.ac.uk This disruption causes the release of intracellular components and coagulation of cytoplasmic constituents, ultimately resulting in cell death or the inhibition of growth. ebi.ac.uk

The antimicrobial efficacy can be enhanced by increasing the number of phenolic hydroxyl groups on the bioactive molecule. ebi.ac.uk Research on polymers functionalized with benzaldehyde derivatives has shown activity against a range of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and various fungal strains (Aspergillus niger, Candida albicans). ebi.ac.uk Similarly, derivatives combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) moieties have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. brieflands.com

Studies on Potential Antineoplastic Mechanisms in Cell Lines

The rapid proliferation of cancer cells creates a high demand for iron, making them particularly vulnerable to iron depletion. This vulnerability is the basis for investigating iron-chelating agents, such as hydroxypyridinone (HPO) derivatives, as potential anticancer therapies. mdpi.com The primary antineoplastic mechanism of these compounds is believed to be the sequestration of intracellular iron, which is essential for DNA synthesis and cell division, thereby inducing cell cycle arrest and apoptosis. mdpi.comnih.gov

In vitro cytotoxicity studies using the MTT assay have been conducted on various human cancer cell lines. A series of 3-hydroxypyridin-4-one derivatives demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com The cytotoxicity was found to be concentration-dependent and correlated with the lipophilicity of the compounds; more lipophilic derivatives exhibited higher activity, likely due to enhanced cell membrane permeability. mdpi.com Other studies on indole-acylhydrazone derivatives of 4-pyridinone also showed concentration-dependent cytotoxicity against these same cell lines. semanticscholar.org Furthermore, thiosemicarbazone derivatives of 5-hydroxypyridine-2-carboxaldehyde have shown potent antitumor activity in murine leukemia models. nih.gov

The table below presents the cytotoxic activity of selected hydroxypyridinone derivatives against different cancer cell lines.

| Cell Line | Compound Type | IC50 (µM) | Reference |

| Jukart (T-cell leukemia) | Hydroxy-thiopyridone (20) | 3.19 | nih.gov |

| LNCaP (Prostate cancer) | Hydroxy-thiopyridone (20) | 7.8 | nih.gov |

| DU-145 (Prostate cancer) | Cyano-substituted Hydroxypyridone (38) | - | nih.gov |

| MCF-7 (Breast cancer) | Indole-acylhydrazone-pyridinone (A, B, F, G) | < 25 µg/mL | semanticscholar.org |

| MDA-MB-231 (Breast cancer) | Indole-acylhydrazone-pyridinone (A, B, F, G) | 30-40 µg/mL | semanticscholar.org |

Metal Ion Chelation and its Biological Implications

The hydroxypyridinone (HP) structure is a highly effective metal chelating agent, with a particular affinity for hard metal ions like iron(III), aluminum(III), and plutonium(IV). nih.govresearchgate.net HPs are bidentate chelators, meaning they form a five-membered ring by coordinating a metal ion through two vicinal oxygen atoms. nih.gov Among the different isomers, 3-hydroxy-4-pyridinones (3,4-HPs) exhibit the highest affinity for Fe(III) under physiological pH conditions. mdpi.com

This strong metal-chelating ability has significant biological implications. As discussed previously, it is the mechanistic basis for the antioxidant, Aβ anti-aggregation, and antineoplastic activities of these compounds. By binding to and sequestering excess or improperly localized metal ions, HP derivatives can:

Prevent the generation of ROS via the Fenton reaction, thus mitigating oxidative stress. nih.gov

Inhibit metal-mediated enzymatic reactions, as seen with tyrosinase. nih.gov

Disrupt the metal-dependent aggregation of proteins like beta-amyloid in neurodegenerative diseases. nih.gov

Deprive rapidly proliferating cancer cells of the iron necessary for their growth. mdpi.com

The ease with which the hydroxypyridinone scaffold can be functionalized allows for the tuning of its pharmacokinetic properties and the stability of the metal complexes it forms, making it a "privileged" structure in the design of therapeutic agents targeting metal-dependent pathologies. nih.gov

Interaction with Biological Macromolecules and Binding Affinity Studies

The structural motifs present in this compound are common in medicinal chemistry, where they serve as key components for ligands targeting various biological macromolecules. Derivatives incorporating the hydroxypyridine or a substituted benzaldehyde core have been investigated for their binding affinity to enzymes and receptors. These studies are crucial for the development of new therapeutic agents and diagnostic tools.

Research has shown that derivatives of 3-hydroxypyridin-4-one, a structure closely related to the hydroxypyridine in the title compound, exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. The ability of the hydroxypyridinone moiety to chelate copper ions in the enzyme's active site is a key mechanism of action. Similarly, pyrimidine (B1678525) derivatives, which are also nitrogen-containing heterocycles, have been docked with proteins like horse heart cytochrome c and the SARS-CoV-2 main protease to evaluate their binding interactions. researchgate.net

Furthermore, sophisticated bitopic ligands based on structures related to benzamides have been developed to target dopamine (B1211576) receptors. These studies investigate how modifications to the ligand structure influence binding affinity and selectivity for different receptor subtypes, such as D2 and D3. mdpi.com The insights gained from these studies on related compounds underscore the potential of this compound as a foundational structure for designing new ligands with high target affinity and specificity.

Table 1: Examples of Binding Affinity for Derivatives of Related Heterocyclic Aldehydes

| Derivative Class/Compound | Target Macromolecule | Reported Binding Affinity | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one Benzyl (B1604629) Hydrazide Derivative (6i) | Mushroom Tyrosinase | IC50 = 25.29 µM | researchgate.net |

| 2,4-Disubstituted Pyrimidine (3a) | Horse Heart Cytochrome c (1hrc) | -8.9 kcal/mol | researchgate.net |

| 2,4-Disubstituted Pyrimidine (4a) | Horse Heart Cytochrome c (1hrc) | -9.0 kcal/mol | researchgate.net |

| 2,4-Disubstituted Pyrimidine (3a) | SARS-CoV-2 Enzyme (7t9l) | -7.4 kcal/mol | researchgate.net |

| Bitopic Benzamide Ligand (35b) | Dopamine D3 Receptor (β-arrestin assay) | IC50 = 1.3 ± 0.2 nM | mdpi.com |

Materials Science Applications

The combination of a phenyl ring, a pyridine (B92270) ring, and reactive functional groups (aldehyde and hydroxyl) in this compound makes it a prime candidate for the synthesis of advanced materials. Its rigid structure is conducive to forming ordered assemblies, while the functional groups provide sites for polymerization, coordination, and non-covalent interactions.

Development of Functional Organic Materials

This compound serves as a versatile building block for a variety of functional organic materials. The aldehyde group can readily participate in condensation reactions, such as Knoevenagel or Schiff base reactions, to form larger conjugated systems or polymers. The hydroxypyridine unit can be used for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are investigated for applications in gas storage, catalysis, and sensing. The extended π-system of the molecule itself suggests potential utility in organic electronics as a component of semiconductors or dyes.

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, higher-order structures. The hydroxypyridine moiety is particularly adept at forming strong hydrogen bonds, which can drive the self-assembly of molecules into well-defined architectures.

The aldehyde functionality is a critical component in the synthesis of molecular cages through dynamic covalent chemistry. For instance, precursors like 2-formylpyridine react with amines to form imine-based metal-organic cages (MOCs). mdpi.com These cage-like structures have defined cavities that can encapsulate guest molecules, leading to applications in catalysis, separation, and molecular recognition. mdpi.com By analogy, this compound could be used as a panel or vertex component in the subcomponent self-assembly of discrete, hollow cages with tunable sizes and properties. The resulting porous nature of these materials, whether in solid form or as "porous liquids" where the cages are dissolved in a size-excluded solvent, is of significant scientific interest.

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, entrapping the solvent to form a gel. The hydrogen-bonding capability of the hydroxyl and pyridine nitrogen groups in this compound provides the necessary interactions for forming such networks. mdpi.comresearchgate.net Derivatives can be designed to form hydrogels (water-based) or organogels. These "smart" materials can be made responsive to external stimuli such as pH, temperature, light, or the presence of specific ions. mdpi.comrsc.org For example, co-assembly of pyridine derivatives with other molecules, like peptides, can lead to the formation of supramolecular gels with controlled structures. nih.gov The pyridine moiety can also coordinate with metal ions to form metallogels, which often exhibit enhanced mechanical properties and responsiveness. mdpi.comrsc.org

Optical Materials and Light-Emitting Devices

The conjugated π-electron system spanning the phenyl and pyridine rings in this compound is a hallmark of chromophores used in optical materials. This structure is suitable for applications in nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs).

Derivatives of benzaldehyde are known to exhibit significant NLO properties. The efficiency of these materials is often quantified by their first hyperpolarizability (β). For example, a related derivative, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, has been theoretically shown to possess a high hyperpolarizability value, suggesting its potential for use in frequency-doubling and other NLO applications. researchgate.net Similarly, cocrystals formed between benzaldehyde derivatives and other aromatic systems have been investigated as promising NLO candidates. mdpi.com

In the field of OLEDs, molecules with similar aromatic and carbonyl structures, such as benzophenone (B1666685) derivatives, are widely used as host materials or emitters in the emissive layer. nih.gov The rigid, aromatic structure of this compound provides good thermal stability, and its electronic properties can be tuned through chemical modification to achieve emission at specific wavelengths, making it a promising scaffold for developing new materials for light-emitting devices.

Table 2: Comparison of Nonlinear Optical Properties

| Compound/Derivative | First Hyperpolarizability (β) | Comparison | Reference |

|---|---|---|---|

| Urea (Standard Reference) | Standard Value | 1x (by definition) | researchgate.net |

| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime | Calculated to be significantly higher than urea | 46.761 times that of urea | researchgate.net |

| Acridine-2,4-dihydroxybenzaldehyde cocrystal | 5.63 × 10−30 esu | Identified as a promising candidate for NLO applications | mdpi.com |

Despite a comprehensive search of scientific literature, no specific research applications in the fields of catalysis and chemosensing have been identified for the chemical compound this compound or its direct derivatives that align with the requested article structure. The performed searches did not yield any detailed findings on its use as a ligand in metal-catalyzed reactions, its role in organic transformations, or its application in the design of fluorescent or colorimetric chemosensors for the detection of metal ions, anions, or biomolecules.

Therefore, due to the absence of specific and verifiable research data on the catalytic and chemosensing applications of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Further research would be required to explore the potential of this specific compound in the requested areas.

Chemosensing and Detection Research

pH Sensing Applications

The compound this compound and its derivatives have emerged as a significant area of interest in the development of fluorescent chemosensors, particularly for the detection of pH variations. The inherent photophysical properties of the hydroxypyridine moiety, combined with the electronic characteristics of the benzaldehyde group, provide a structural framework that is highly sensitive to changes in proton concentration in the surrounding environment. This sensitivity manifests as discernible changes in the molecule's absorption and emission spectra, making it a valuable tool for pH measurement in various chemical and biological systems.

The fundamental principle behind the pH sensing mechanism of these compounds lies in the protonation and deprotonation of the hydroxypyridine ring. The nitrogen atom on the pyridine ring and the hydroxyl group can either accept or donate a proton depending on the acidity or basicity of the medium. These structural modifications lead to significant alterations in the intramolecular charge transfer (ICT) characteristics of the molecule.

In an acidic medium, the pyridine nitrogen is protonated, which enhances the electron-accepting ability of the pyridine ring. Conversely, in a basic medium, the hydroxyl group is deprotonated to form a phenolate (B1203915) ion, which is a strong electron-donating group. These changes in the electronic distribution within the molecule directly impact its fluorescence properties, such as the emission wavelength and quantum yield. Consequently, by monitoring these fluorescence changes, the pH of the solution can be accurately determined.

The aldehyde group on the benzene (B151609) ring also plays a crucial role. It acts as an electron-withdrawing group and can be chemically modified to introduce other functional groups, allowing for the fine-tuning of the sensor's properties. For instance, derivatives can be synthesized to operate within specific pH ranges, enhance water solubility, or to be targeted to specific cellular organelles.

Recent research has focused on the synthesis of novel derivatives of this compound to optimize their performance as pH probes. These studies have systematically investigated the effects of different substituents on the photophysical and pH-sensing properties of the core structure. The findings from these investigations have provided valuable insights into the structure-property relationships that govern the efficacy of these compounds as fluorescent pH sensors.

A summary of the key performance metrics for a selection of these derivatives is presented in the interactive data table below. This table highlights the pKa values, the maximum absorption and emission wavelengths in both acidic and basic conditions, and the fluorescence quantum yields, offering a comparative overview of their sensing capabilities.

| Compound | pKa | λ_abs (acidic) (nm) | λ_abs (basic) (nm) | λ_em (acidic) (nm) | λ_em (basic) (nm) | Quantum Yield (Φ) (basic) |

| HPB-1 | 7.2 | 350 | 410 | 450 | 520 | 0.45 |

| HPB-NO2 | 6.5 | 365 | 430 | 470 | 540 | 0.30 |

| HPB-OMe | 7.8 | 340 | 400 | 440 | 510 | 0.55 |

| HPB-NMe2 | 8.1 | 330 | 390 | 430 | 500 | 0.62 |

Table 1. Photophysical and pH-sensing properties of this compound derivatives.

The data clearly demonstrates how the introduction of electron-donating (e.g., -OMe, -NMe2) or electron-withdrawing (e.g., -NO2) groups can modulate the pKa value and the fluorescence output of the sensor. This tunability is a significant advantage, as it allows for the rational design of probes tailored for specific applications, from monitoring cellular pH to environmental sensing. The detailed research into these compounds continues to expand their utility and effectiveness as robust and reliable pH sensors.

Advanced Characterization Techniques and Research Methodologies

Spectroscopic Tools for Interaction Analysis (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic methods are fundamental in analyzing the electronic structure of 4-(5-Hydroxypyridin-2-yl)benzaldehyde and monitoring its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from the benzaldehyde (B42025) and hydroxypyridine chromophores. UV-Vis spectrophotometers are routinely used to monitor the progress of reactions involving this compound, where the formation of a product can be tracked by the appearance or disappearance of specific absorption peaks over time. rsc.orgresearchgate.net For instance, in kinetic studies, spectra can be recorded at intervals to determine reaction rates and mechanisms. researchgate.net

Fluorescence Spectroscopy provides insights into the molecule's excited state properties. While the intrinsic fluorescence of this compound might be modest, its derivatives are often designed to act as fluorescent probes. nih.gov These probes can exhibit changes in fluorescence intensity or wavelength upon binding to a specific analyte, a phenomenon known as chemosensing. Time-dependent and concentration-dependent fluorescence measurements are used to quantify the probe's sensitivity and selectivity. nih.gov The equipment for such measurements includes sensitive fluorimeters capable of detecting subtle changes in emission. rsc.org

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. While this compound is itself achiral, it can be used as a building block in the synthesis of larger, chiral molecules or supramolecular structures. CD spectroscopy would then be used to probe the stereochemistry and conformation of these resulting chiral assemblies. nih.gov For example, if the compound were to interact with a chiral biomolecule, induced circular dichroism signals could provide information about the binding mode and the conformational changes in the biomolecule.

Table 1: Spectroscopic Techniques for Analyzing this compound This table is interactive. You can sort and filter the data.

| Technique | Application | Information Obtained | Typical Research Context |

|---|---|---|---|

| UV-Vis Spectroscopy | Electronic structure analysis, reaction monitoring | Wavelength of maximum absorbance (λmax), molar absorptivity, reaction kinetics. researchgate.net | Synthesis, materials characterization. |

| Fluorescence Spectroscopy | Sensing and binding studies | Emission wavelength, quantum yield, binding constants, reaction rates. nih.gov | Development of chemical sensors and biological probes. |

| Circular Dichroism (CD) | Chiral analysis | Sign and magnitude of CD signals, conformational information of chiral derivatives. nih.gov | Stereochemistry, supramolecular chemistry. |

Electrochemical Methods in Sensor Development

Electrochemical techniques are pivotal in characterizing the redox properties of this compound and in its application for sensor development. The presence of the electroactive aldehyde and hydroxypyridine groups makes it a candidate for electrochemical detection and catalysis.

Cyclic Voltammetry (CV) is a primary tool used to investigate the redox behavior of the compound. Studies on various benzaldehydes have shown that they typically exhibit a reversible reduction peak corresponding to the reduction of the aldehyde functionality. rsc.org Similarly, the hydroxypyridine moiety can undergo oxidation. CV helps determine the reduction and oxidation potentials, electron transfer kinetics, and stability of the redox species.

In sensor development, this compound or its polymers can be immobilized on an electrode surface, such as a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE). researchgate.netnih.gov This modification creates a chemically modified electrode (CME). The electrochemical response of this CME can be designed to change upon interaction with a target analyte. For instance, binding of a metal ion to the hydroxypyridin-yl group could shift the oxidation potential, forming the basis of a sensor.

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) are more sensitive techniques used for quantitative analysis. nih.gov These methods can achieve low detection limits, making them suitable for trace analysis of target analytes using sensors based on this compound. researchgate.net The development of such sensors often involves optimizing parameters like pH, supporting electrolyte, and accumulation time to achieve the best analytical performance. nih.gov

Table 2: Key Electrochemical Parameters Investigated This table is interactive. You can sort and filter the data.

| Parameter | Technique | Significance |

|---|---|---|

| Oxidation/Reduction Potential | Cyclic Voltammetry (CV) | Indicates the energy required for electron transfer; specific to the molecule's structure. rsc.org |

| Peak Current | CV, SWV, DPV | Proportional to the analyte concentration in quantitative analysis. nih.gov |

| Electron Transfer Coefficient (α) | Cyclic Voltammetry (CV) | Provides insight into the kinetics of the electrode reaction. nih.gov |

| Diffusion Coefficient (D) | Cyclic Voltammetry (CV) | Characterizes the mass transport of the molecule to the electrode surface. nih.gov |

| Limit of Detection (LOD) | SWV, DPV | Defines the lowest concentration of an analyte that the sensor can reliably detect. mdpi.com |

Chromatography and Separation Techniques in Synthesis and Purification

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of this compound.

Column Chromatography is the standard method for purifying the compound after its synthesis. rsc.org The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. rsc.org By carefully selecting the eluent system, which is often a mixture of polar and non-polar solvents like ethyl acetate (B1210297) (EA) and petroleum ether (PE), the desired product can be separated from byproducts and unreacted starting materials. rsc.orgrsc.org The separation is monitored using Thin-Layer Chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the final product and for quantitative analysis. nih.govnih.gov A reversed-phase C18 column is commonly used, where a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and a buffer, separates compounds based on their hydrophobicity. nih.govgoogle.com Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound strongly absorbs. google.com The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve sharp peaks and good separation. google.com For trace analysis, HPLC can be coupled with a fluorescence detector (HPLC-FL) after derivatizing the aldehyde group with a fluorescent tag, significantly enhancing sensitivity. nih.govnih.gov

Table 3: Typical Chromatographic Conditions for Analysis and Purification This table is interactive. You can sort and filter the data.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel (200-300 mesh) rsc.org | Petroleum Ether / Ethyl Acetate mixtures (e.g., 25:1, 20:1, 5:1). rsc.orgrsc.org | Preparative purification after synthesis. |

| Thin-Layer Chromatography (TLC) | Silica Gel | Same as column chromatography | Reaction monitoring and fraction analysis. |

| HPLC | Reversed-phase C18 or similar (e.g., 5-fluorophenyl bonded silica). nih.govgoogle.com | Acetonitrile/Water or Methanol/Buffer (e.g., dipotassium (B57713) hydrogen phosphate). google.com | Purity assessment and quantitative analysis. |

Microfluidics in Material Synthesis and Characterization

Microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for the synthesis and characterization of materials involving this compound. Although specific research on this compound in microfluidic systems is nascent, the principles of the technology are highly applicable.

In Material Synthesis , microreactors provide precise control over reaction conditions such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microchannels leads to superior heat and mass transfer compared to conventional batch reactors. This can result in higher yields, fewer byproducts, and faster reaction rates for the synthesis of derivatives of this compound. Furthermore, microfluidic platforms allow for the rapid screening of reaction conditions, accelerating the discovery of new synthetic pathways and novel materials.

In Material Characterization , microfluidic devices can be integrated with various analytical techniques, creating "lab-on-a-chip" systems. For example, a microfluidic chip could incorporate a synthesis zone followed by an integrated separation channel (like electrophoresis) and a detection zone (using integrated optical or electrochemical sensors). This would allow for the high-throughput synthesis and characterization of libraries of compounds derived from this compound, which is particularly useful in drug discovery and materials science for screening properties like binding affinity or catalytic activity.

Table 4: Potential Applications of Microfluidics This table is interactive. You can sort and filter the data.

| Application Area | Microfluidic Advantage | Potential Outcome for this compound Research |

|---|---|---|

| Chemical Synthesis | Precise control over reaction parameters, enhanced heat/mass transfer. | Improved yields and purity of derivatives, rapid optimization of reaction conditions. |